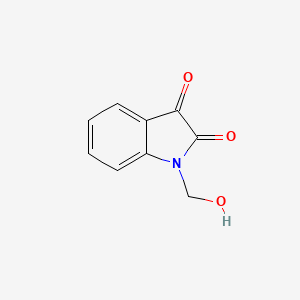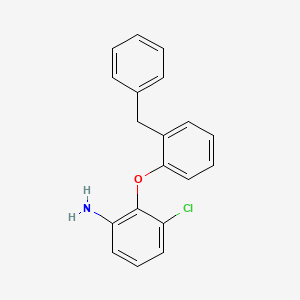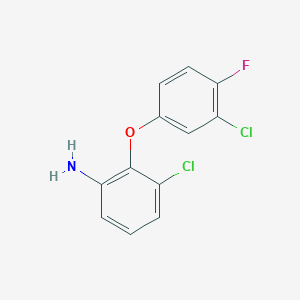
1-(Hydroxymethyl)indole-2,3-dione
Descripción general
Descripción
1-(Hydroxymethyl)indole-2,3-dione, also known as hydromethylindole-2,3-dione or HMID, is an organic compound that has been studied for its potential applications in a variety of areas, including organic synthesis, catalysis, and medicinal chemistry. HMID has been found to have a wide range of properties, including good solubility in both organic and aqueous solvents, low toxicity, high reactivity, and good thermal stability. These properties make HMID a promising candidate for use in various scientific research applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Isatins serve as synthetically versatile substrates for the synthesis of a broad variety of heterocyclic compounds, including indoles and quinolines, highlighting their importance in organic chemistry and drug synthesis. Their function in mammalian tissue as a modulator of biochemical processes further underscores their biological significance (Garden & Pinto, 2001).
Micellar Effects on Hydrolysis
The hydrolysis of isatin and its derivatives has been studied, revealing insights into how surfactants like cetyltrimethylammonium chloride (CTACl) and sodium dodecyl sulfate (SDS) affect their reaction rates. This research contributes to understanding the chemical behavior of isatin derivatives in various environments, which is critical for their application in chemical synthesis and environmental studies (Al-ayed et al., 2011).
Anticorrosion and Antibacterial Applications
1-(Morpholinomethyl)indoline-2,3-dione has been evaluated for its anticorrosion and antibacterial properties. This research highlights its potential use in protecting metals from corrosion and fighting bacterial infections, making it a valuable compound for industrial and medical applications (Miao, 2014).
Chemosensor for Metal Ions
1H-Indole-2,3-dione compounds have demonstrated high sensing capability and selectivity for detecting Fe3+ ions, showcasing their potential as chemosensors. This application is particularly relevant for environmental monitoring and the development of diagnostic tools (Fahmi et al., 2019).
Synthesis of Bioactive Compounds
The synthesis of 5-substituted indol-2,3-dione, an important intermediate in many biologically active compounds, has been optimized. This work supports the development of new drugs and therapeutic agents, highlighting the role of 1-(Hydroxymethyl)indole-2,3-dione derivatives in medicinal chemistry (Zhao et al., 2016).
Anticancer Potential
Indole derivatives, including 1H-indole-2,3-dione and its analogs, have been extensively studied for their anticancer properties. The versatility of indole as a core structure in designing and developing anticancer agents is noteworthy, with several derivatives showing promising results against various cancer cell lines (Sachdeva et al., 2020).
Direcciones Futuras
Indole derivatives, including 1-(Hydroxymethyl)indole-2,3-dione, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , indicating a potential direction for future research.
Mecanismo De Acción
Target of Action
1-Hydroxymethyl-1H-indole-2,3-dione, also known as 1-(Hydroxymethyl)indole-2,3-dione or 1-(hydroxymethyl)indoline-2,3-dione, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . The interaction energy values decrease with the increase of the equilibrium distance of the cation from the oxygen atoms of the carbonyl group or the geometric center of the phenyl ring .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
1-(Hydroxymethyl)indole-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been found to modulate the activity of key signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function and health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. These interactions can result in changes in gene expression and enzyme activity, thereby influencing various biological processes . For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to these compounds can also result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may cause toxic or adverse effects . Studies have shown that there is a threshold effect, where the biological activity of indole derivatives increases with dosage up to a certain point, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives are known to be metabolized by enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting their activity and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, thereby affecting its biological activity . For instance, indole derivatives can be transported across cell membranes by specific transporters, leading to their distribution in various cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The subcellular localization of indole derivatives can influence their function and activity, as they interact with specific biomolecules within these compartments .
Propiedades
IUPAC Name |
1-(hydroxymethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-7-4-2-1-3-6(7)8(12)9(10)13/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGOPQDELUOKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198920 | |
| Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50899-59-7 | |
| Record name | 1-Hydroxymethylisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50899-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050899597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-2,3-dione, 1-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Hydroxymethyl)indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)



![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)




